Cas no 1844862-13-0 (2-(2-Bromo-5-fluorophenyl)propanal)

2-(2-Bromo-5-fluorophenyl)propanal Chemical and Physical Properties
Names and Identifiers
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- 1844862-13-0
- EN300-1940499
- 2-(2-bromo-5-fluorophenyl)propanal
- 2-(2-Bromo-5-fluorophenyl)propanal
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- Inchi: 1S/C9H8BrFO/c1-6(5-12)8-4-7(11)2-3-9(8)10/h2-6H,1H3
- InChI Key: ICPMCCLFBFVXEP-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1C(C=O)C)F
Computed Properties
- Exact Mass: 229.97426g/mol
- Monoisotopic Mass: 229.97426g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1Ų
- XLogP3: 2.7
2-(2-Bromo-5-fluorophenyl)propanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1940499-5.0g |
2-(2-bromo-5-fluorophenyl)propanal |
1844862-13-0 | 5g |
$3313.0 | 2023-05-31 | ||
Enamine | EN300-1940499-0.25g |
2-(2-bromo-5-fluorophenyl)propanal |
1844862-13-0 | 0.25g |
$708.0 | 2023-09-17 | ||
Enamine | EN300-1940499-10.0g |
2-(2-bromo-5-fluorophenyl)propanal |
1844862-13-0 | 10g |
$4914.0 | 2023-05-31 | ||
Enamine | EN300-1940499-1.0g |
2-(2-bromo-5-fluorophenyl)propanal |
1844862-13-0 | 1g |
$1142.0 | 2023-05-31 | ||
Enamine | EN300-1940499-10g |
2-(2-bromo-5-fluorophenyl)propanal |
1844862-13-0 | 10g |
$3315.0 | 2023-09-17 | ||
Enamine | EN300-1940499-5g |
2-(2-bromo-5-fluorophenyl)propanal |
1844862-13-0 | 5g |
$2235.0 | 2023-09-17 | ||
Enamine | EN300-1940499-1g |
2-(2-bromo-5-fluorophenyl)propanal |
1844862-13-0 | 1g |
$770.0 | 2023-09-17 | ||
Enamine | EN300-1940499-0.05g |
2-(2-bromo-5-fluorophenyl)propanal |
1844862-13-0 | 0.05g |
$647.0 | 2023-09-17 | ||
Enamine | EN300-1940499-0.5g |
2-(2-bromo-5-fluorophenyl)propanal |
1844862-13-0 | 0.5g |
$739.0 | 2023-09-17 | ||
Enamine | EN300-1940499-2.5g |
2-(2-bromo-5-fluorophenyl)propanal |
1844862-13-0 | 2.5g |
$1509.0 | 2023-09-17 |
2-(2-Bromo-5-fluorophenyl)propanal Related Literature
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
Additional information on 2-(2-Bromo-5-fluorophenyl)propanal
Introduction to 2-(2-Bromo-5-fluorophenyl)propanal (CAS No. 1844862-13-0)
2-(2-Bromo-5-fluorophenyl)propanal, with the CAS number 1844862-13-0, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its bromine and fluorine substituents, which confer specific reactivity and biological activity.
The molecular structure of 2-(2-Bromo-5-fluorophenyl)propanal consists of a propanal moiety attached to a 2-bromo-5-fluorophenyl group. The presence of the bromine atom at the ortho position and the fluorine atom at the meta position on the phenyl ring imparts distinct electronic and steric effects, making this compound a valuable intermediate in the synthesis of more complex molecules. These substituents can influence the compound's reactivity, solubility, and biological activity, which are crucial factors in drug design and development.
In the context of medicinal chemistry, 2-(2-Bromo-5-fluorophenyl)propanal has been explored for its potential as a building block in the synthesis of novel pharmaceutical agents. Recent studies have highlighted its utility in the development of inhibitors for various enzymes and receptors, which are implicated in several diseases. For instance, researchers have utilized this compound as a starting material to synthesize potent inhibitors of kinases, which are key targets in cancer therapy.
The bromine and fluorine substituents on the phenyl ring of 2-(2-Bromo-5-fluorophenyl)propanal play a critical role in modulating its biological activity. Bromine atoms are known to enhance lipophilicity, which can improve cell membrane permeability and bioavailability. Fluorine atoms, on the other hand, can stabilize molecular conformations and influence binding affinities to target proteins. These properties make 2-(2-Bromo-5-fluorophenyl)propanal an attractive candidate for optimizing drug candidates with improved pharmacokinetic profiles.
In addition to its applications in drug discovery, 2-(2-Bromo-5-fluorophenyl)propanal has also been studied for its potential use in chemical biology. Researchers have employed this compound as a tool to probe the function of specific proteins and pathways in living systems. For example, it has been used to investigate the role of certain enzymes in metabolic processes and signal transduction pathways. The ability to selectively target these biological processes with high precision is crucial for understanding disease mechanisms and developing therapeutic strategies.
The synthetic versatility of 2-(2-Bromo-5-fluorophenyl)propanal is another factor that contributes to its significance in chemical research. Various synthetic routes have been developed to produce this compound efficiently, including metal-catalyzed cross-coupling reactions and electrophilic aromatic substitution reactions. These methods allow for the scalable production of high-purity material, which is essential for both academic research and industrial applications.
In conclusion, 2-(2-Bromo-5-fluorophenyl)propanal (CAS No. 1844862-13-0) is a versatile organic compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and chemical biology. Its unique chemical structure and properties make it an invaluable tool for advancing our understanding of biological systems and developing new therapeutic agents. As research continues to uncover new insights into its potential uses, this compound is likely to play an increasingly important role in various scientific disciplines.
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